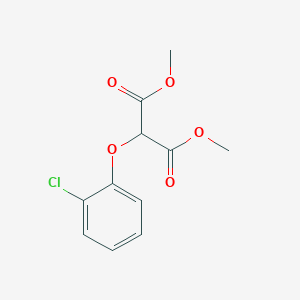

Dimethyl 2-(2-chlorophenoxy)malonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO5 |

|---|---|

Molecular Weight |

258.65 g/mol |

IUPAC Name |

dimethyl 2-(2-chlorophenoxy)propanedioate |

InChI |

InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-6-4-3-5-7(8)12/h3-6,9H,1-2H3 |

InChI Key |

VNFZAVJKBASDBC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)OC)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 2 2 Chlorophenoxy Malonate and Analogues

Strategies for Carbon-Oxygen Bond Formation: Phenoxylation of Malonates.

Nucleophilic Aromatic Substitution Approaches to Aryl Ethers

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for forming the C-O aryl ether bond. This mechanism is distinct from the Williamson-type synthesis in that the nucleophile attacks an activated aromatic ring, displacing a leaving group. chemistrysteps.com For this reaction to proceed, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) groups, positioned ortho or para to the leaving group (the halogen). chemistrysteps.comlumenlearning.comlibretexts.orglibretexts.org

The SNAr mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. lumenlearning.comlibretexts.orglibretexts.org This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. uomustansiriyah.edu.iq

Elimination: The leaving group is expelled, restoring the aromatic ring and forming the final product. uomustansiriyah.edu.iq

In the context of synthesizing phenoxy malonates, the enolate of dimethyl malonate would act as the nucleophile attacking an activated aryl halide, such as 2,4-dinitrochlorobenzene. libretexts.org The reactivity of aryl halides in SNAr reactions follows an unusual trend: F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic. chemistrysteps.com

Precursor Synthesis: Halogenation of Malonate Esters

The availability of halogenated malonate esters is critical for the synthetic strategies outlined above. Dimethyl 2-chloromalonate is a key intermediate that is not always commercially available in high purity, necessitating its synthesis. researchgate.net

Direct Chlorination of Dimethyl Malonate

The most practical and cost-effective method for preparing dimethyl 2-chloromalonate is the direct chlorination of dimethyl malonate. Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent for this purpose. vulcanchem.com

The reaction is typically performed by adding sulfuryl chloride to dimethyl malonate. It can be run neat (without a solvent) or in various solvents. Controlling the reaction temperature is crucial; the addition is often done at a lower temperature (<25°C), followed by gentle heating (e.g., 40-45°C) to drive the reaction to completion.

A significant challenge in this synthesis is the formation of the di-substituted byproduct, dimethyl 2,2-dichloromalonate. vulcanchem.com The formation of this impurity is promoted by factors such as an excess of the chlorinating agent and prolonged reaction times or higher temperatures. vulcanchem.com Research has focused on optimizing reaction parameters to maximize the yield of the desired mono-chloro product while minimizing the dichloro impurity. For example, using 1.2 mole equivalents of sulfuryl chloride in a neat reaction at 45°C for 5 hours can yield a product mixture with approximately 88% dimethyl 2-chloromalonate. The crude product, often containing small amounts of starting material and the dichloro impurity, can frequently be used in the subsequent O-alkylation step without further purification.

| Parameter | Condition | Effect on Reaction | Reference |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Effective for direct chlorination of dimethyl malonate. | |

| Molar Ratio (SO₂Cl₂:Malonate) | ~1.2 : 1.0 | Maximizes mono-chlorination while minimizing starting material. | |

| Temperature | 40-45°C | Balances reaction rate and selectivity against dichloro formation. | vulcanchem.com |

| Reaction Time | ~4-5 hours | Sufficient for high conversion without excessive byproduct formation. |

Stereoselective Halogenation Methods for Malonates

While the synthesis of Dimethyl 2-(2-chlorophenoxy)malonate does not create a stereocenter, the stereoselective halogenation of malonate derivatives is a significant area of research for creating chiral building blocks. Direct enantioselective α-chlorination can be challenging, but several strategies have been developed for related substrates.

Organocatalysis has emerged as a powerful tool for enantioselective transformations. For example, the direct and enantioselective α-chlorination of aldehydes has been successfully achieved using enamine catalysis. organic-chemistry.org In this approach, a chiral amine catalyst reacts with the aldehyde to form an enamine, which then reacts with an electrophilic chlorine source like N-chlorosuccinimide (NCS) in a stereocontrolled manner. organic-chemistry.org Similarly, catalytic enantioselective α-chlorination of ketones has been demonstrated using a chiral thiourea (B124793) catalyst in a phase-transfer system with sodium chloride as the chlorine source. nih.gov These principles could potentially be adapted for the stereoselective halogenation of prochiral substituted malonates.

Another approach involves substrate control, where a chiral auxiliary attached to the malonate directs the approach of the halogenating agent. For instance, a new methodology for the stereoselective alkylation of α-substituted malonate-imidazolidinones has been developed to create chiral quaternary centers. nih.gov This strategy relies on a chiral imidazolidinone auxiliary to control the stereochemical outcome of the reaction. nih.gov Such methods underscore the potential for creating highly enantioenriched halogenated malonic acid derivatives.

Diversification of Malonate Scaffolds

Malonate esters are exceptionally versatile building blocks in organic synthesis due to the acidity of the α-protons, which are flanked by two carbonyl groups. wikipedia.orgyoutube.com This allows for easy deprotonation to form a stable enolate, which is a potent nucleophile. youtube.com

The classic malonic ester synthesis is a prime example of this reactivity. It involves:

Deprotonation of the malonate with a suitable base (e.g., sodium ethoxide). youtube.com

Alkylation of the resulting enolate with a primary or methyl halide via an SN2 reaction. youtube.com

This process can be repeated to add a second, different alkyl group if desired. youtube.com

Finally, hydrolysis of the esters and subsequent decarboxylation upon heating yields a substituted carboxylic acid.

Beyond this classic transformation, malonate scaffolds are used to construct a wide array of more complex molecules. They are key starting materials for various active pharmaceutical ingredients, including Bosentan and Vigabatrin. wikipedia.org They are also used in the synthesis of heterocyclic compounds, such as pyrimidinediones, through condensation reactions with reagents like amidines. Other applications include the synthesis of benzofurans and their use in multicomponent reactions and cycloaddition reactions like the Bingel-Hirsch reaction for functionalizing fullerenes. The ability to introduce a wide range of substituents at the alpha-position, followed by further chemical manipulation of the ester groups, makes malonates a cornerstone for generating molecular diversity. nih.gov

Asymmetric Synthesis of Malonate Derivatives

The creation of chiral malonate derivatives, which contain specific three-dimensional arrangements of atoms, is crucial for the synthesis of enantiomerically pure target molecules. A prominent strategy for achieving this is through asymmetric phase-transfer catalysis (PTC). This method involves the α-alkylation of a malonate ester using a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to control the stereochemical outcome of the reaction. Researchers have successfully established efficient synthetic approaches for chiral malonates using this enantioselective catalysis, yielding products with high enantiomeric excess.

Another powerful technique is the desymmetrization of prochiral, disubstituted malonic esters. This can be accomplished through enzymatic hydrolysis, where an enzyme selectively hydrolyzes one of the two ester groups, or through catalytic reductive methods. For instance, zinc-based catalysts have been employed for the asymmetric hydrosilylation of malonic esters, selectively reducing one ester to a primary alcohol with excellent enantiocontrol. This catalytic reductive desymmetrization provides a versatile and modular route to a wide array of quaternary stereocenters.

Table 1: Asymmetric Synthesis Approaches for Malonate Derivatives

| Method | Description | Key Features | Reference |

| Phase-Transfer Catalysis (PTC) | Enantioselective α-alkylation of malonate esters using a chiral catalyst. | High enantioselectivity; use of cinchona alkaloid-derived catalysts. | |

| Enzymatic Hydrolysis | Selective hydrolysis of one ester group in a prochiral malonate by an enzyme (e.g., Pig Liver Esterase). | Produces chiral malonic half-esters; effectiveness can be substrate-dependent. | |

| Catalytic Reductive Desymmetrization | Asymmetric reduction of one ester group to an alcohol using a chiral catalyst system. | Zinc-catalyzed hydrosilylation; provides access to chiral quaternary stereocenters. |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of malonate derivatives. Palladium- and copper-catalyzed cross-coupling reactions are particularly prevalent for the α-arylation of malonates, a key step in synthesizing compounds like this compound.

Palladium-catalyzed reactions, which couple aryl halides (bromides and chlorides) with the enolates of dialkyl malonates, have been shown to be highly general. nih.gov The success of these reactions often relies on the use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, which facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov These methods are effective for a wide range of electron-rich, electron-poor, and sterically demanding aryl halides. nih.govresearchgate.net

Copper-catalyzed methods offer a valuable alternative, often utilizing more cost-effective catalysts. doi.org Microwave-assisted copper-catalyzed α-arylation of diethyl malonate with aryl halides has been shown to proceed smoothly and rapidly in the presence of a copper(II) triflate catalyst, a picolinic acid ligand, and cesium carbonate as the base. doi.org These transition metal-catalyzed approaches provide robust and versatile pathways to α-aryl malonates, which are crucial intermediates for a variety of complex molecules. researchgate.netdoi.org

Table 2: Examples of Transition Metal-Catalyzed Arylation of Malonates

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromides/Chlorides + Dialkyl Malonate | Palladium-catalyzed α-arylation | Broad scope for various aryl halides; uses sterically hindered phosphine ligands. | nih.gov |

| Cu(OTf)₂ / Picolinic Acid | Aryl Halides + Diethyl Malonate | Copper-catalyzed α-arylation | Microwave-assisted; short reaction times; proceeds in toluene. | doi.org |

| Cu(OAc)₂ | Aromatic C-H + Malonates | Copper-catalyzed oxidative coupling | Direct functionalization of C-H bonds; uses an amide-oxazoline directing group. |

Fluorination Chemistry of Malonate Esters

The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties, making the fluorination of malonate esters a topic of significant interest. nih.gov Monofluoromalonates are particularly valuable as building blocks for pharmaceuticals and agrochemicals. nih.gov The most direct route to these compounds is through electrophilic fluorination of the malonate enol. nih.gov

A variety of electrophilic fluorinating reagents have been developed, with N-fluorobenzenesulfonimide (NFSI) and its derivatives, as well as Selectfluor®, being among the most popular due to their stability and ease of handling. nih.gov However, a persistent challenge in the direct fluorination of malonates is controlling the selectivity between mono- and di-fluorination. The mono-fluorinated product is often more acidic and thus more reactive than the starting material, leading to the formation of significant amounts of the di-fluorinated byproduct. nih.gov

To address this, researchers have explored the use of Lewis acid catalysis to enhance the selectivity for mono-fluorination. For example, the use of a sterically demanding Lewis acid like titanium tetrakis(tert-butoxide) in conjunction with an N-fluoromethanesulfonimide (Me-NFSI) reagent has been shown to improve the yield of the desired mono-fluorinated product while minimizing over-fluorination. nih.gov

Table 3: Electrophilic Fluorination of Malonate Esters

| Fluorinating Reagent | Catalyst/Conditions | Observation | Reference |

| Perchloryl fluoride (B91410) (FClO₃) | Sodium ethoxide | First reported method; often leads to di-fluorinated products due to high reactivity. | |

| N-Fluorobenzenesulfonimide (NFSI) | Lewis Acid (e.g., Ti(OᵗBu)₄) | Shelf-stable reagent; Lewis acid catalysis can improve mono-fluorination selectivity. | nih.gov |

| Elemental Fluorine (F₂) | Sodium hydride (NaH) | Highly reactive; product mixture depends on the equivalents of base used. |

Catalytic Enhancements in Malonate Ester Synthesis

One major enhancement involves replacing potentially hazardous reagents with catalytically generated intermediates. For example, the synthesis of cyclopropane (B1198618) diesters, important structural motifs, traditionally relied on the decomposition of diazomalonate derivatives. Although effective, dimethyl diazomalonate is both explosive and shock-sensitive. A safer and highly efficient alternative involves the use of iodonium (B1229267) ylides, which can be decomposed by rhodium catalysts like Rh₂(esp)₂ at very low loadings (e.g., 0.1 mol%) to generate the necessary carbene for cyclopropanation. wikipedia.org

In the realm of asymmetric synthesis, catalytic methods are supplanting classical resolutions. As mentioned previously, the catalytic reductive desymmetrization of malonic esters using zinc complexes and silane (B1218182) reductants is a prime example. rsc.org This strategy bypasses the often difficult separation of enantiomers by directly generating a single chiral product from a symmetric precursor with high enantioselectivity. Such catalytic enhancements are critical for developing practical, scalable, and sustainable methods for producing complex chiral molecules from malonate building blocks.

Elucidation of Reaction Mechanisms and Fundamental Reactivity Profiles

Mechanistic Insights into Malonate Enolate Formation and Reactivity

The malonate group is central to the characteristic reactivity of the molecule, primarily due to the activated methylene (B1212753) (α-carbon) positioned between two carbonyl groups.

Like other β-dicarbonyl compounds, dimethyl 2-(2-chlorophenoxy)malonate exists in a tautomeric equilibrium between its keto and enol forms. youtube.com In the keto form, both carbonyl groups are present as C=O double bonds, while the enol form involves an alcohol (C-OH) and an alkene (C=C) double bond, resulting from the migration of a proton from the α-carbon to a carbonyl oxygen. youtube.com

The position of this equilibrium is highly dependent on several factors. The enol form can be stabilized by the formation of intramolecular hydrogen bonds, whereas the keto form may be favored by intermolecular interactions with polar solvents. libretexts.org Studies on related compounds show that polar aprotic solvents tend to favor the keto tautomer, while non-polar solvents can shift the equilibrium toward the enol form. cdc.govyoutube.com

The investigation of this tautomerism is accomplished through various analytical techniques:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the keto and enol forms. cdc.gov The presence of distinct signals for the α-proton and the enolic hydroxyl proton, as well as different chemical shifts for the carbonyl and vinylic carbons, allows for the quantification of each tautomer in a given solvent. youtube.com For instance, the 13C NMR spectrum would show characteristic signals for ketonic carbons (around 204 ppm) and enolic carbons (around 155 ppm) in compounds where both forms are present. cdc.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups characteristic of each tautomer. The keto form exhibits strong C=O stretching vibrations, while the enol form shows O-H stretching from the hydroxyl group and C=C stretching from the alkene. libretexts.org

UV-Visible Spectroscopy: The electronic transitions in the keto and enol forms differ, leading to distinct absorption bands in UV-Vis spectra, which can be used to study the equilibrium under various conditions. youtube.com

Computational Methods:

Density Functional Theory (DFT): DFT calculations are employed to model the tautomeric equilibrium and predict the relative stabilities of the keto and enol isomers in the gas phase and in different solvents. libretexts.org These computational studies can elucidate the energy differences between the tautomers and the transition states connecting them, providing deep mechanistic insight. libretexts.org

Table 1: Spectroscopic and Computational Methods for Tautomerism Analysis

| Method | Information Probed | Typical Observations |

|---|---|---|

| 1H & 13C NMR | Presence and ratio of keto and enol forms | Distinct chemical shifts for α-protons, enolic -OH, C=O carbons, and C=C carbons. cdc.gov |

| Infrared (IR) | Characteristic functional groups | C=O stretch (keto), O-H and C=C stretches (enol). libretexts.org |

| UV-Visible | Electronic transitions | Different λmax values for each tautomer, sensitive to solvent polarity. youtube.com |

| DFT Calculations | Relative thermodynamic stability | Calculation of energy differences (ΔE) between keto and enol forms. libretexts.org |

The two electron-withdrawing ester groups significantly increase the acidity of the protons on the central methylene carbon. In the presence of a base, one of these protons can be readily abstracted to form a resonance-stabilized carbanion, often referred to as a malonate enolate. libretexts.org This carbanion is a potent nucleophile. libretexts.org

The primary reaction demonstrating this nucleophilicity is the Knoevenagel condensation. In this reaction, the malonate enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org The initial addition product is an alkoxide intermediate, which, after protonation, typically undergoes a subsequent elimination reaction (dehydration) to yield a stable α,β-unsaturated ester product. libretexts.org The high acidity of the methylene protons makes even weak bases, like piperidine (B6355638) or amines, effective catalysts for initiating the reaction. libretexts.org

Reaction Pathways Involving the 2-Chlorophenoxy Moiety

The 2-chlorophenoxy group introduces two additional reactive sites: the ether linkage and the chlorinated aromatic ring.

Ether Cleavage: The C-O bond of the ether is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. pressbooks.pubyoutube.com The reaction proceeds via protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com For an aryl alkyl ether, the cleavage mechanism results in the formation of a phenol (B47542) and an alkyl halide. pressbooks.pub The nucleophilic halide ion attacks the alkyl carbon (the carbon of the malonate group), not the sp²-hybridized aromatic carbon, because the aryl-oxygen bond is stronger and nucleophilic attack on an aromatic ring is disfavored in this context. pressbooks.pub Therefore, acidic cleavage of this compound would be expected to yield 2-chlorophenol (B165306) and a halogenated dimethyl malonate derivative.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring itself can undergo reaction. While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution can occur if the ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. libretexts.orgnih.gov The chlorine atom is an electron-withdrawing substituent, which deactivates the ring but can, along with other potential activating groups, facilitate nucleophilic attack, especially at positions ortho and para to an activating group. libretexts.org In this type of reaction, a strong nucleophile attacks the carbon bearing a leaving group (like the chlorine atom), proceeding through a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.org

Condensation and Elimination Reactions in Functionalized Malonates

Functionalized malonates are highly versatile building blocks in organic synthesis, particularly for forming heterocyclic systems through cyclocondensation reactions. pressbooks.pubnih.gov These reactions typically involve the reaction of the malonate with a 1,3-dinucleophile. nih.gov Although this compound is a substituted malonate, its fundamental reactivity in condensation reactions remains.

For example, in reactions analogous to the synthesis of barbituric acids from malonates and urea (B33335), the two ester groups of the malonate can react with dinucleophiles like amidines or amides. nih.gov These reactions often require elevated temperatures or basic catalysts to proceed. pressbooks.pub The reaction pathway involves sequential nucleophilic acyl substitution at the two ester carbonyls, ultimately leading to the formation of a new six-membered ring. nih.gov The nature of the substituent at the α-carbon (the 2-chlorophenoxy group) can influence the reactivity and the properties of the final heterocyclic product.

Homogeneous Catalytic Hydrogenation Mechanisms of Diesters

The ester functional groups in this compound can be reduced via catalytic hydrogenation. While heterogeneous catalysis is common, homogeneous catalysts offer greater selectivity. masterorganicchemistry.comresearchgate.net The hydrogenation of diesters to diols is a synthetically important transformation.

Homogeneous hydrogenation is typically carried out using soluble transition-metal complexes, such as those of rhodium, ruthenium, or iridium. youtube.com A well-known example is Wilkinson's catalyst, RhCl(PPh₃)₃. researchgate.net The general mechanism for these reactions involves several key steps: nih.gov

Oxidative Addition: The catalyst activates molecular hydrogen (H₂), which adds to the metal center, increasing its oxidation state and coordination number.

Substrate Coordination: The diester coordinates to the activated metal complex through one or both of its carbonyl oxygen atoms.

Insertion: A hydride ligand on the metal center is transferred to the carbonyl carbon in an insertion step.

Reductive Elimination: The final reduced product (the alcohol) is released from the metal center, which regenerates the catalyst for the next cycle.

These catalysts are often sensitive to steric hindrance and can achieve high chemoselectivity, reducing the ester groups while leaving other functional groups, such as the aromatic ring, intact under controlled conditions. researchgate.net

Comparative Reactivity Studies of Related Malonate Derivatives

The reactivity of malonic esters is influenced by both the nature of the ester group and the substituent at the α-carbon.

Ester Group: Comparative studies often show differences between dimethyl malonate and diethyl malonate. For instance, in certain cyclocondensation reactions, dimethyl malonates have been observed to give higher yields than the corresponding diethyl esters. pressbooks.pub This can be attributed to the smaller steric profile of the methyl group compared to the ethyl group, allowing for easier nucleophilic attack at the carbonyl carbon.

α-Substituent: The presence of a substituent on the methylene carbon, as in this compound, prevents further alkylation at that site under standard malonic ester synthesis conditions. More significantly, the electronic properties of the substituent can modulate the acidity of the remaining α-proton (if any) and the nucleophilicity of the resulting enolate. Electron-withdrawing substituents, like the 2-chlorophenoxy group, can increase the acidity of the methylene proton, facilitating enolate formation. Studies on organic compounds bearing a dimethyl malonate unit show that varying aromatic substituents can tune the electronic and photophysical properties of the molecule.

Table 2: Comparison of Reactivity in Malonate Derivatives

| Derivative Type | Key Feature | Impact on Reactivity | Example Reaction |

|---|---|---|---|

| Dimethyl Malonate vs. Diethyl Malonate | Steric hindrance of ester group | Dimethyl esters can be more reactive in condensations due to smaller size. pressbooks.pub | Cyclocondensation |

| Unsubstituted vs. Substituted Malonates | Presence/absence of α-substituent | Unsubstituted malonates can be di-alkylated; substituted ones cannot. Substituent alters enolate electronics. | Malonic Ester Synthesis |

| Malonates with EWD vs. EDG Substituents | Electronic nature of α-substituent | Electron-withdrawing groups (EWD) increase α-proton acidity. | Enolate Formation |

Advanced Applications in Organic Chemistry and Materials Science

Building Block Utility in Complex Organic Molecule Synthesis

The structural framework of dimethyl 2-(2-chlorophenoxy)malonate makes it an exemplary C3 synthon in multistep organic synthesis. Dialkyl 2-substituted malonates are recognized as highly useful reagents for constructing elaborate molecular architectures. The presence of the two ester groups allows for a range of chemical transformations. For instance, the synthesis of a key intermediate for the drug Bosentan, dimethyl 2-(2-methoxyphenoxy)malonate, is achieved by reacting guaiacol (B22219) with dimethyl 2-chloromalonate, a direct precursor to the title compound. This highlights the utility of the aryloxy malonate scaffold in building complex pharmaceutical agents. The ester groups can be hydrolyzed to the corresponding carboxylic acid, which can then undergo decarboxylation. This classic malonic ester synthesis pathway enables the introduction of the chlorophenoxy-acetic acid moiety into larger molecules, demonstrating the compound's role as a fundamental building block.

Synthesis of Heterocyclic Compounds via Cyclocondensation

A significant application of dialkyl 2-substituted malonates is their use in cyclocondensation reactions to form heterocyclic systems. nih.gov The 1,3-dicarbonyl unit within the malonate structure is primed to react with various dinucleophiles to generate 5-, 6-, and 7-membered rings. nih.gov These reactions are fundamental in producing a variety of "malonyl heterocycles" which are core structures in many biologically active compounds. nih.govmdpi.com

For example, condensation with dinucleophiles like amidines can yield pyrimidinediones, while reactions with urea (B33335) are famously used to produce barbituric acids. nih.govresearchgate.net The reaction with 2-aminopyridine (B139424) leads to the formation of pyrido[1,2-a]pyrimidine-2,4-diones. nih.govmdpi.com The reactivity of the malonate can be enhanced by converting it to more reactive intermediates, such as malonyl dichlorides, which can react at lower temperatures. nih.govmdpi.com

Table 1: Examples of Heterocyclic Systems from Malonate Cyclocondensation

| Dinucleophile | Resulting Heterocyclic Core | General Class |

|---|---|---|

| Urea | Pyrimidine-2,4,6-trione | Barbiturates nih.govresearchgate.net |

| Amidines | Pyrimidine-4,6-dione | Pyrimidinediones |

| 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione | Fused Pyrimidines nih.govmdpi.com |

| Salicylaldehyde | Coumarin-3-carboxylate | Coumarins researchgate.net |

| Ethylenediamine | Pyrazinone derivative | Polyazaheterocycles researchgate.net |

| 1,2-Phenylenediamine | Quinoxalinone derivative | Polyazaheterocycles researchgate.net |

Preparation of Amides and Other Functionalized Derivatives

The ester functionalities of this compound are key to its derivatization. Direct reaction with amines can lead to the formation of the corresponding malonamides. nih.gov For more controlled synthesis, the diester can be first hydrolyzed to 2-(2-chlorophenoxy)malonic acid. This dicarboxylic acid can then be coupled with a wide range of primary or secondary amines to produce various amides. This transformation typically requires an activating agent to convert the carboxylic acid hydroxyl groups into better leaving groups, facilitating nucleophilic attack by the amine. A variety of modern coupling reagents, originally developed for peptide synthesis, are employed for this purpose.

Alternatively, the malonic acid can be converted to a more reactive species like a malonyl dichloride, which reacts readily with amines to form amides. nih.govmdpi.com

Table 2: Selected Modern Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent Class | Specific Examples |

|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Aminium/Uronium Salts | HATU, HBTU |

| Phosphonium Salts | PyBOP, BOP |

Role as Intermediates in Fine Chemical Synthesis

Substituted dialkyl malonates are crucial intermediates in the production of high-value fine chemicals, particularly active pharmaceutical ingredients (APIs). The synthesis of dimethyl 2-(2-methoxyphenoxy)malonate, a structurally similar analogue, serves as a direct precursor to the dual endothelin receptor antagonist, Bosentan. google.com The synthesis involves the O-alkylation of a phenol (B47542) (guaiacol) with dimethyl 2-chloromalonate. This same strategy, substituting guaiacol with 2-chlorophenol (B165306), would yield the title compound, positioning it as a potential intermediate for analogous complex molecules. The versatility and established reaction pathways of substituted malonates make them indispensable in industrial processes where precise and efficient construction of molecular frameworks is required.

Potential in Polymer Science and Dye Development Derived from Related Structures

While direct applications of this compound in polymer science are not extensively documented, the malonate and phenoxy functional groups present significant potential based on related structures. Malonate moieties are integral to novel "push-pull" dyes that can function as photoinitiators for the polymerization of epoxides.

Furthermore, the general strategy for creating colored polymers often involves the incorporation of dye molecules that have been modified to be polymerizable. beilstein-journals.org For example, anthraquinone (B42736) dyes have been functionalized with methacrylate (B99206) groups, allowing them to be covalently incorporated into polymer chains, which prevents leaching. beilstein-journals.org The 2-chlorophenoxy group on the title compound could potentially be modified—for example, through nucleophilic substitution of the chloro group or by functionalizing the phenyl ring—to attach a polymerizable group like a vinyl or acryloyl moiety. This would convert the molecule into a monomer for the synthesis of functional polymers with tailored optical or physical properties. Similarly, triphenylmethane (B1682552) dyes like phenolphthalein (B1677637) have been converted into polymerizable derivatives for various applications. mdpi.com

Derivatization and Functionalization Strategies for Enhanced Reactivity

To broaden its synthetic utility, this compound can be subjected to various derivatization and functionalization reactions. These modifications can enhance its reactivity or introduce new chemical handles for subsequent transformations.

One key strategy is the Knoevenagel condensation , where the active methylene (B1212753) group of a malonate reacts with aldehydes or ketones in the presence of a basic catalyst to form α,β-unsaturated systems. thermofisher.compsiberg.comwikipedia.org This reaction is fundamental for C-C bond formation. Another important derivatization is the Bingel-Hirsch reaction , which involves the cyclopropanation of fullerenes using a halomalonate in the presence of a base, demonstrating the utility of related malonates in materials chemistry. chem-station.comnih.govwikipedia.org The precursor, dimethyl 2-chloromalonate, can also be used to synthesize complex phosphoranes. Additionally, Michael-type addition reactions, for instance with β-arylethenesulfonyl fluorides, showcase the nucleophilic character of the malonate carbanion. nih.gov

Table 3: Examples of Derivatization and Functionalization Reactions

| Reaction Name | Reactant(s) | Product Type | Purpose |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated dicarbonyl compound | C-C bond formation, Synthesis of alkenes thermofisher.compsiberg.com |

| Bingel-Hirsch Reaction | Fullerene (C60), Base | Methanofullerene | Fullerene functionalization chem-station.com |

| Michael Addition | Electron-deficient alkene | 1,5-Dicarbonyl compound | C-C bond formation nih.gov |

| O-Alkylation (of precursor) | Phenol, Base | Aryloxy malonate | Introduction of the aryloxy group |

| Hydrolysis/Decarboxylation | Acid/Base, Heat | Substituted acetic acid | Classic malonic ester synthesis |

| Aminolysis | Amine | Malonamide | Amide synthesis nih.gov |

Computational Chemistry and Theoretical Characterization

Molecular Orbital Theory Applications to Malonate Reactivity and Electronic Structure

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict regions of a molecule that are likely to act as electron donors or acceptors, respectively. This analysis is crucial for understanding reactivity in chemical reactions.

For Dimethyl 2-(2-chlorophenoxy)malonate, an MO theory analysis would help elucidate how the electronic distribution is affected by the electron-withdrawing 2-chlorophenoxy group and the two ester functionalities. Such a study would calculate the energies and shapes of the frontier orbitals, providing a quantitative basis for predicting its behavior in nucleophilic or electrophilic substitution reactions. At present, a specific MO analysis for this compound is not available in published literature.

Density Functional Theory (DFT) Investigations of Reaction Energetics and Pathways

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the thermodynamics and kinetics of chemical reactions. DFT calculations can be used to determine the energies of reactants, products, and intermediates, allowing for the calculation of reaction enthalpies and the exploration of potential energy surfaces.

An investigation into this compound using DFT could, for example, model its hydrolysis or its participation in transesterification reactions. By calculating the activation energies for different proposed pathways, researchers could predict the most likely reaction mechanism under various conditions. However, no dedicated DFT studies concerning the reaction energetics or pathways of this specific malonate derivative have been found in the scientific literature.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape (conformation) of a molecule is critical to its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

A thorough conformational analysis would involve systematically rotating the bonds connecting the phenoxy group to the malonate core and the ester groups. This would reveal the most stable low-energy conformers and identify key intramolecular interactions, such as hydrogen bonds or steric repulsions, that govern its preferred shape. Such detailed conformational studies for this compound are not present in the available research.

Modeling of Reaction Mechanisms and Transition States

Beyond mapping energetic pathways, computational modeling can provide detailed structures of short-lived transition states. Identifying the geometry and energy of a transition state is key to understanding the kinetics of a reaction, as it represents the highest energy barrier that must be overcome.

For a reaction involving this compound, such as its synthesis via Williamson ether synthesis or its subsequent chemical transformations, modeling could pinpoint the exact atomic arrangements during the bond-forming or bond-breaking steps. This level of detail is essential for rationalizing reaction outcomes and designing more efficient synthetic routes. No studies modeling the reaction mechanisms or transition states for this compound have been published.

Theoretical Characterization of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

A theoretical study on this compound would involve calculating its properties using methods like DFT. The resulting theoretical ¹H and ¹³C NMR spectra, as well as the calculated IR frequencies, could be compared to experimental data to confirm its structure and assign specific signals to corresponding atoms or vibrational modes. This type of detailed theoretical spectroscopic characterization for this compound is not documented in the accessible literature.

Environmental Fate and Degradation Studies of Chlorophenoxy Esters

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a significant process contributing to the breakdown of chlorophenoxy esters in the environment, particularly in sunlit surface waters and on soil surfaces. nih.govwho.int The process is initiated when the molecule absorbs light energy, leading to the cleavage of chemical bonds. For chlorophenoxy herbicides, this often involves the breaking of the ether bond connecting the phenoxy ring to the aliphatic side chain. nih.gov

Studies on analogues like 2,4-D ethyl ester (2,4-DEE) have shown that irradiation on soil surfaces produces several key metabolites. researchgate.net The primary photoproducts identified indicate that the degradation proceeds through multiple pathways, including hydrolysis of the ester group, cleavage of the ether linkage, and reductive dechlorination. researchgate.net A major intermediate in the degradation of phenoxy acids is the corresponding chlorophenol, in this case, 2-chlorophenol (B165306). nih.gov In the presence of nitrate (B79036) ions, these phenolic intermediates can undergo further photochemical nitration. nih.gov

In the atmosphere, vapor-phase chlorophenoxy compounds are degraded by reacting with photochemically generated hydroxyl radicals (•OH). cdc.gov Advanced Oxidation Processes (AOPs) that generate these highly reactive radicals, such as UV/H₂O₂ and photo-Fenton (UV/H₂O₂/Fe³⁺) systems, have been shown to effectively degrade chlorophenoxy acids in water. researchgate.netnih.gov The photo-Fenton process, in particular, represents a promising method for the complete mineralization of these herbicides to CO₂, H₂O, and chloride ions. researchgate.net

Table 1: Major Photoproducts from the Irradiation of 2,4-D Ethyl Ester on Soil Surfaces This table is based on data for a structural analogue and provides likely degradation products for chlorophenoxy esters.

Source: researchgate.net

| Photoproduct ID | Compound Name |

|---|---|

| I | 2,4-Dichlorophenoxyacetic acid |

| II | 2,4-Dichlorophenoxyacetylchloride |

| III | 2,4-Dichlorophenol |

| IV | Chlorophenoxyacetic acid-2-chloroethyl ester |

| V | Chlorophenoxyacetic acid-ethyl ester |

Table 2: Photodegradation Half-life of 2,4-D Ethyl Ester on Various Surfaces This table illustrates the influence of the surface medium on the rate of photochemical degradation of a model chlorophenoxy ester.

Source: researchgate.net

| Surface | Light Source | Half-life |

|---|---|---|

| Glass | UV Light (254 nm) | 23.60 ± 4.31 minutes |

| Alluvial Soil | UV Light (254 nm) | 40.72 ± 5.08 minutes |

| Black Soil | UV Light (254 nm) | 104.78 ± 11.32 minutes |

| Red Soil | UV Light (254 nm) | 159.55 ± 17.52 minutes |

| Alluvial Soil | Sunlight | 6.07 ± 0.35 days |

| Black Soil | Sunlight | 3.04 ± 0.32 days |

Hydrolytic Transformation Mechanisms under Environmental Conditions

Hydrolysis is a primary chemical reaction that initiates the degradation of chlorophenoxy esters in aqueous environments. nih.gov This process involves the cleavage of the ester bond, transforming the ester into its corresponding carboxylic acid—in the case of Dimethyl 2-(2-chlorophenoxy)malonate, this would yield 2-(2-chlorophenoxy)malonic acid—and an alcohol. The rate of this transformation is significantly influenced by the chemical structure of the herbicide, water pH, and temperature. nih.gov

Generally, the rate of hydrolytic degradation increases in alkaline (high pH) water and at higher temperatures. nih.gov For instance, the half-life (DT₅₀) of 2,4-D ethylhexyl ester at 25°C is 99.7 days at pH 5, but decreases to 48.3 days at pH 7. nih.gov Ester forms of these herbicides are typically more volatile, and their dissipation from aquatic systems can occur through both volatilization and hydrolysis. mdpi.com

However, the hydrolysis of malonic esters can be more complex than that of simple carboxylic acid esters. Studies on diethyl 2-(perfluorophenyl)malonate, a structurally related compound, found that its hydrolysis was unexpectedly challenging under both acidic and basic conditions. nih.govbeilstein-journals.org Under harsh hydrolytic conditions (e.g., heating with a mixture of hydrobromic acid and acetic acid), the process led not only to hydrolysis but also to subsequent decarboxylation, yielding 2-(perfluorophenyl)acetic acid. nih.govbeilstein-journals.org This suggests that the hydrolysis of this compound under certain environmental conditions might lead to the formation of 2-(2-chlorophenoxy)acetic acid through a similar hydrolysis-decarboxylation pathway.

Microbial Biodegradation and Biotransformation Processes

Microbial activity is the principal driver for the elimination of chlorophenoxy herbicides from soil and water. who.int A diverse range of bacteria and fungi have demonstrated the ability to degrade these compounds, often utilizing them as a source of carbon and energy. nih.govmdpi.comaloki.hu The process is primarily enzymatic, involving enzymes such as peroxidases, laccases, esterases, and cytochrome P450 monooxygenases. nih.gov

The initial step in the microbial degradation of chlorophenoxy compounds often involves the cleavage of the aryl ether bond, yielding the corresponding chlorophenol. researchgate.net For instance, an anaerobic bacterial consortium was found to transform 4-chloro-2-methylphenoxyacetic acid (MCPA) first to 4-chloro-2-methylphenol (B52076) (MCP), which was then reductively dechlorinated to 2-methylphenol and further demethylated to phenol (B47542). researchgate.net Similarly, an endophytic fungus, Phomopsis sp., was shown to degrade MCPA, with 4-chloro-2-methylphenol identified as a key metabolite. aloki.hu

The efficiency of biodegradation depends on environmental factors such as oxygen levels, temperature, and the composition of the microbial community. nih.gov The presence of the herbicide can induce the expression of specific degradation-related genes in microorganisms, indicating an adaptive response. nih.gov Biotransformation, a key microbial mechanism, alters the chemical structure of the herbicide, often resulting in metabolites that are more water-soluble and less biologically active, making them more susceptible to further degradation by other microbes in the community. nih.gov

Table 3: Fungal Genera Reported to Degrade Chlorinated Herbicides This table highlights the diversity of fungi capable of participating in the bioremediation of chlorophenoxy compounds.

| Fungal Genus |

|---|

| Aspergillus |

| Penicillium |

| Trichoderma |

| Fusarium |

| Mortierella |

| Umbelopsis |

| Phanerochaete |

Oxidative Degradation in Environmental Systems

Oxidative degradation, particularly through Advanced Oxidation Processes (AOPs), is a highly effective method for breaking down recalcitrant organic pollutants like chlorophenoxy esters. researchgate.net These processes are characterized by the generation of powerful, non-selective oxidizing agents, most notably the hydroxyl radical (•OH). researchgate.net

In the environment, hydroxyl radicals can be formed photochemically. For example, vapor-phase 2,4-D in the atmosphere is degraded by reacting with these radicals. cdc.gov Engineered systems for water treatment intentionally generate •OH radicals to destroy contaminants. The Fenton process (Fe²⁺/H₂O₂) and related systems like photo-Fenton (combining Fenton's reagent with UV light) are prominent examples. iwaponline.comnih.gov

Studies on 4-chlorophenoxyacetic acid (4-CPA) have shown that photoelectro-Fenton treatment can lead to complete mineralization of the herbicide. acs.orgnih.govresearchgate.net The degradation pathway involves the formation of aromatic intermediates such as 4-chlorophenol (B41353) and 4-chlorocatechol, which are subsequently oxidized to short-chain carboxylic acids (e.g., oxalic acid, formic acid) and finally to inorganic products like chloride ions. acs.orgnih.govresearchgate.net The efficiency of these oxidative processes is often pH-dependent, with greater removal rates typically observed under acidic conditions (e.g., pH 3). iwaponline.com

Sorption and Mobility in Environmental Compartments

The movement and distribution of chlorophenoxy esters in the environment are largely dictated by their sorption (adsorption-desorption) behavior in soil and sediment. Phenoxy acids and their esters are generally characterized by high water solubility and low sorption to soil particles, which results in high mobility. nih.gov This mobility creates a potential for these compounds to leach from the soil and contaminate surface and groundwater. nih.gov

The extent of sorption is influenced by soil properties, particularly organic matter and clay content, as well as soil pH. mdpi.com The pKa values of chlorophenoxyacetic acids are typically in the range of 2.56–3.36, meaning they exist predominantly as anions in the pH range of most environmental waters and soils. mdpi.com Adsorption of these anionic forms often occurs indirectly, mediated by cation bridges, particularly with polyvalent cations like Al³⁺ complexed with soil organic matter (fulvic and humic acids). mdpi.com While the potential for leaching is high due to weak sorption, the relatively short persistence of some chlorophenoxy herbicides in soil, owing to rapid biodegradation, can mitigate this risk. cdc.gov

Strategies for Environmental Mitigation and Controlled Release

Effective management of chlorophenoxy ester contamination involves strategies aimed at both preventing environmental entry and remediating existing pollution. Key mitigation approaches focus on enhancing the degradation of these compounds in soil and water.

Bioremediation: This strategy harnesses the metabolic capabilities of microorganisms to break down herbicides into less harmful substances. mdpi.com It is considered an environmentally sustainable and advantageous method. mdpi.com Techniques include bioaugmentation (introducing specific degrading microbes to a contaminated site) and biostimulation (adding nutrients to enhance the activity of native microbial populations). The development of microbial consortia immobilized in bioreactors offers a promising technology for the continuous treatment of herbicide-contaminated industrial wastewater. frontiersin.org

Advanced Oxidation Processes (AOPs): For water treatment, AOPs such as the Fenton process, photo-Fenton, and ozonation are powerful tools for rapidly degrading and mineralizing chlorophenoxy herbicides. researchgate.netnih.gov Combining a chemical oxidation pretreatment step with subsequent biological treatment can be a highly efficient and economical approach, as the initial oxidation breaks down the recalcitrant parent compound into more biodegradable intermediates. nih.gov

Controlled Release Formulations: The formulation of herbicides can be modified to control their release into the environment. For example, the inclusion of certain adjuvants in a formulation can influence properties like volatility, potentially reducing off-site movement through the air. mdpi.com

Adsorption: The use of highly effective adsorbent materials is a popular technique for removing herbicides from water due to high efficiency and ease of operation. mdpi.com

These strategies, often used in combination, form a comprehensive approach to managing the environmental presence of chlorophenoxy esters and minimizing their ecological impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing dimethyl 2-(2-chlorophenoxy)malonate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification or nucleophilic substitution. For example, refluxing 2-chlorophenol with dimethyl malonate in the presence of a Brønsted acid catalyst (e.g., concentrated H₂SO₄) under anhydrous conditions facilitates ester bond formation. Reaction optimization involves adjusting molar ratios, temperature (e.g., 80–100°C), and catalyst loading . Post-reaction purification typically employs recrystallization from ethanol or column chromatography to isolate the product.

Q. Which analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodology : High-performance liquid chromatography (HPLC) with precolumn derivatization (e.g., using 9-anthryldiazomethane) enhances detection sensitivity for chlorophenoxy derivatives. Gradient elution with a C18 column and UV detection at 254 nm is effective. For structural confirmation, combine with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) .

Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a polar aprotic solvent (e.g., methanol). Key parameters include bond lengths (e.g., C–O, C–Cl) and dihedral angles between the malonate core and chlorophenoxy group. Compare results with density functional theory (DFT) calculations for validation .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during experimental design?

- Methodology : Solubility varies with solvent polarity; this compound is sparingly soluble in water but soluble in ethanol, DMSO, or dichloromethane. Stability tests under varying pH and temperature (e.g., 4°C vs. room temperature) should precede long-term storage. Monitor degradation via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this compound?

- Methodology : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate transition states and reaction pathways. For example, simulate nucleophilic attack mechanisms or steric effects from the chlorophenoxy group. Integrate machine learning (ML) to predict optimal catalysts or solvents based on electronic descriptors .

Q. What strategies resolve contradictions in catalytic activity data during malonate derivatization?

- Methodology : Systematically vary parameters (e.g., catalyst type, solvent polarity) and employ design of experiments (DoE) to identify interactions. For instance, conflicting yields with Lewis acids (e.g., Ni vs. Co) may arise from metal-ligand coordination differences. Validate hypotheses via in-situ FTIR or X-ray absorption spectroscopy .

Q. How can AI-driven tools enhance process optimization for large-scale synthesis?

- Methodology : Implement AI platforms (e.g., COMSOL Multiphysics) to model heat transfer, mixing efficiency, and reaction kinetics in flow reactors. Train algorithms on historical data to predict optimal residence times or reagent flow rates. Validate simulations with pilot-scale experiments .

Q. What methods mitigate interference from byproducts during functionalization of the malonate core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.